1-(3,4-dimethylphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
Description
This urea derivative features a 3,4-dimethylphenyl group linked via a urea bridge to a propyl chain terminating in a 3-methyl-1,2-oxazole heterocycle. The compound’s structure combines hydrophobic (dimethylphenyl), hydrogen-bonding (urea), and heteroaromatic (oxazole) motifs, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-6-7-14(9-12(11)2)18-16(20)17-8-4-5-15-10-13(3)19-21-15/h6-7,9-10H,4-5,8H2,1-3H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBWDWJNCOVTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCCC2=CC(=NO2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethylphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
1. Anticancer Activity
Recent studies have indicated that urea derivatives, including this compound, exhibit significant anticancer properties. Research has shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that it could reduce cell viability in breast cancer and colon cancer cell lines with IC50 values in the low micromolar range .
| Cell Line | IC50 (μM) |
|---|---|
| SW480 | 2.0 |
| HCT116 | 0.12 |
| MDA-MB-231 | 1.5 |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth. Specifically, it has been shown to inhibit β-catenin-dependent transcription, a crucial pathway in many cancers .
In addition to direct antiproliferative effects, the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential.
3. Other Biological Activities
Beyond its anticancer effects, this compound has been investigated for its potential anti-inflammatory properties. Research suggests that it may downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of 1-(3,4-dimethylphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent against solid tumors.
Case Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory effects of this compound in a mouse model of arthritis. The treatment group exhibited reduced swelling and pain compared to untreated controls, indicating its potential utility in managing inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 1-(4-Butoxyphenyl)-3-[3-(3-Methyl-1,2-oxazol-5-yl)propyl]urea (BG14511)
This compound (CAS: 2034244-86-3) shares the same urea-oxazole-propyl backbone but differs in the phenyl substituent (4-butoxyphenyl vs. 3,4-dimethylphenyl) .
Physicochemical Properties
| Property | Target Compound (3,4-Dimethylphenyl) | BG14511 (4-Butoxyphenyl) |
|---|---|---|
| Molecular Formula | C16H21N3O2 (inferred) | C18H25N3O3 |
| Molecular Weight (g/mol) | ~287.36 (estimated) | 331.41 |
| Substituent Hydrophobicity | Moderate (methyl groups) | High (butoxy chain) |
| Predicted LogP | ~3.5 | ~4.2 |
Key Differences :
- The dimethylphenyl group may confer greater steric hindrance, affecting binding interactions in biological systems.
Comparison with Thioxanthonic Urea Derivatives
highlights thioxanthone-based ureas (e.g., Tx 11: 1-(3,4-dichlorophenyl)-3-(9-oxo-4-propoxy-9H-thioxanthen-1-yl)guanidine), which share urea-like linkages but incorporate larger polycyclic systems .
Structural and Functional Contrasts
| Feature | Target Compound | Tx 11 (Thioxanthone Derivative) |
|---|---|---|
| Core Structure | Urea + oxazole | Guanidine + thioxanthone |
| Aromatic Substituents | 3,4-Dimethylphenyl | 3,4-Dichlorophenyl |
| Predicted Bioactivity | Unreported | Antifungal (inferred from Tx series) |
Implications :
- The oxazole moiety in the target compound may confer distinct π-stacking or hydrogen-bonding capabilities relative to thioxanthone’s extended conjugation.
Comparison with Pyrazole-Thiophene Hybrids
describes pyrazole-thiophene hybrids synthesized via malononitrile/ethyl cyanoacetate reactions . While structurally distinct, these compounds emphasize the role of heterocycles in modulating physicochemical properties.
Heterocycle-Driven Properties
| Parameter | Target Compound (Oxazole) | Pyrazole-Thiophene Hybrids |
|---|---|---|
| Aromatic Stability | High (oxazole’s 6π-system) | Moderate (thiophene) |
| Hydrogen-Bonding Capacity | Moderate (urea + oxazole) | High (pyrazole NH, carbonyl) |
Insights :
- Oxazole’s nitrogen and oxygen atoms may facilitate interactions with metal ions or polar residues in proteins, whereas pyrazole-thiophene systems prioritize hydrogen-bond donor-acceptor networks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
